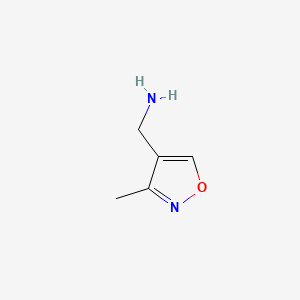

(3-Methylisoxazol-4-YL)methanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3-methyl-1,2-oxazol-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c1-4-5(2-6)3-8-7-4/h3H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRPBQFVNYPRYAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC=C1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80693919 | |

| Record name | 1-(3-Methyl-1,2-oxazol-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80693919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139458-30-3 | |

| Record name | 1-(3-Methyl-1,2-oxazol-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80693919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-methyl-1,2-oxazol-4-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(3-Methylisoxazol-4-YL)methanamine chemical properties

An In-Depth Technical Guide to (3-Methylisoxazol-4-YL)methanamine: Properties, Synthesis, and Applications in Medicinal Chemistry

Introduction

This compound is a versatile heterocyclic building block that has garnered significant interest within the fields of medicinal chemistry and drug discovery. The isoxazole ring system is a prominent scaffold in a multitude of biologically active compounds, prized for its metabolic stability and its ability to act as a bioisosteric replacement for other functional groups. The presence of a primary aminomethyl group at the 4-position provides a crucial handle for synthetic elaboration, enabling the construction of diverse molecular architectures. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this important synthetic intermediate, tailored for researchers and professionals in drug development.

Nomenclature and Chemical Structure

-

Systematic IUPAC Name: (3-methyl-1,2-oxazol-4-yl)methanamine

-

Common Synonyms: 4-(Aminomethyl)-3-methylisoxazole

-

CAS Number: 139458-30-3 (for free base); 1373029-26-5 (for hydrochloride salt)[1][2]

-

Molecular Formula: C₅H₈N₂O[3]

-

Molecular Structure: The molecule consists of a five-membered isoxazole ring, which is an aromatic heterocycle containing one nitrogen and one oxygen atom in adjacent positions. A methyl group is attached at the 3-position, and an aminomethyl (-CH₂NH₂) group is at the 4-position.

Physicochemical and Spectroscopic Properties

The physicochemical properties of this compound are critical for its handling, reaction setup, and role in the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of derivative compounds.

| Property | Value | Source |

| Molecular Weight | 112.13 g/mol | [3] |

| Molecular Formula | C₅H₈N₂O | [3] |

| Appearance | Not specified; likely a liquid or low-melting solid | - |

| Boiling Point | ~240 °C (Predicted for related structures) | [4] |

| Density | ~1.07 g/cm³ (Predicted for related structures) | [4] |

| pKa | ~8.5-9.5 (Estimated for the primary amine) | - |

| LogP | -0.3 (Computed for the 5-yl isomer) | [3] |

| H-Bond Donors | 2 | [3] |

| H-Bond Acceptors | 3 | [5] |

Note: Some properties are derived from data on closely related isomers, such as (3,5-Dimethylisoxazol-4-yl)methanamine or the 5-yl isomer, due to limited publicly available data for this specific regioisomer.

-

¹H NMR: Protons of the aminomethyl group would appear as a singlet around 3.8-4.0 ppm. The methyl group protons would be a singlet around 2.2-2.4 ppm. The isoxazole ring proton at the 5-position would appear as a singlet in the aromatic region, typically around 8.5-8.8 ppm.

-

¹³C NMR: The carbon of the methyl group would appear around 10-12 ppm, the aminomethyl carbon around 35-40 ppm, and the carbons of the isoxazole ring between 110 and 170 ppm.

-

IR Spectroscopy: Key peaks would include N-H stretching for the primary amine (~3300-3400 cm⁻¹), C-H stretching (~2850-3000 cm⁻¹), and C=N/C=C stretching from the isoxazole ring (~1500-1650 cm⁻¹).

Synthesis Methodologies

The synthesis of substituted isoxazoles is a well-established field in organic chemistry. For 4-aminomethyl isoxazoles, a common strategy involves the construction of the isoxazole ring followed by modification of a handle at the 4-position. A prevalent method is the multicomponent reaction involving hydroxylamine and a β-dicarbonyl compound or its equivalent.[6][7]

A plausible synthetic route starting from readily available materials is outlined below:

Proposed Synthesis Workflow:

-

Formation of 3-Methylisoxazole-4-carbonitrile: A common starting point is the condensation of hydroxylamine with 2-cyano-3-oxobutanal or a protected equivalent.

-

Reduction of the Nitrile: The nitrile group at the 4-position is then reduced to the primary amine. This is typically achieved using powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether solvent or through catalytic hydrogenation.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol (Conceptual):

-

Step 1: Synthesis of (3-Methylisoxazol-4-yl)carbonitrile:

-

To a solution of hydroxylamine hydrochloride (1.1 eq) and a base (e.g., sodium acetate, 1.2 eq) in a suitable solvent like ethanol or water, add the β-keto nitrile precursor (1.0 eq).

-

Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture and perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

-

Step 2: Reduction to this compound:

-

Suspend Lithium Aluminum Hydride (LiAlH₄, ~2-3 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Nitrogen or Argon) and cool to 0 °C.

-

Slowly add a solution of (3-Methylisoxazol-4-yl)carbonitrile (1.0 eq) in anhydrous THF to the LiAlH₄ suspension, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Carefully quench the reaction by the sequential addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Filter the resulting aluminum salts and wash thoroughly with THF or ethyl acetate.

-

Dry the combined organic filtrates and concentrate under reduced pressure to yield the target amine. Further purification may be achieved via distillation or conversion to its hydrochloride salt.

-

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the nucleophilic primary amine, making it an excellent building block for introducing the 3-methylisoxazole moiety into larger molecules.

-

N-Acylation: The amine readily reacts with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents like EDC/HOBt) to form amides. This is a cornerstone reaction for its use in drug discovery, allowing linkage to various molecular fragments.

-

N-Alkylation and Reductive Amination: It can be alkylated using alkyl halides or undergo reductive amination with aldehydes and ketones in the presence of a reducing agent like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) to form secondary or tertiary amines.

-

Sulfonamide Formation: Reaction with sulfonyl chlorides in the presence of a base (e.g., pyridine, triethylamine) yields sulfonamides, a common functional group in many pharmaceuticals.[8]

-

Isoxazole Ring Stability: The isoxazole ring is generally stable to many synthetic conditions. However, the N-O bond is the weakest point and can be cleaved under reductive conditions (e.g., catalytic hydrogenation with certain catalysts) or with strong bases, which can lead to ring-opening. This property must be considered when planning multi-step syntheses.

Applications in Drug Discovery and Medicinal Chemistry

The isoxazole core is a privileged scaffold in medicinal chemistry.[9][10] It is often used as a bioisostere for phenyl rings or other functional groups to modulate physicochemical properties, improve metabolic stability, and fine-tune biological activity. The this compound fragment is particularly valuable as it positions a key interaction point (the amine) for elaboration.

Derivatives containing this moiety have been investigated for a wide range of therapeutic targets:

-

Enzyme Inhibition: The isoxazole scaffold has been incorporated into inhibitors for various enzymes. For instance, derivatives have been designed as bromodomain ligands and inhibitors of Sphingomyelin Synthase 2 (SMS2), which is a target for chronic inflammation-associated diseases.[11][12]

-

Anticancer Activity: Many isoxazole-containing compounds exhibit potent anticancer properties.[9][13] The aminomethyl group can be used to append functionalities that interact with key residues in the active sites of kinases or other cancer-related proteins.

-

Antimicrobial and Anti-inflammatory Agents: The isoxazole nucleus is found in compounds with significant antibacterial, antifungal, and anti-inflammatory activities.[9][13][14] Sulfonamides derived from isoxazole amines, such as sulfamethoxazole, are classic examples of antibacterial drugs.

Sources

- 1. This compound hydrochloride [cymitquimica.com]

- 2. 139458-30-3|this compound|BLD Pharm [bldpharm.com]

- 3. (3-Methylisoxazol-5-yl)methanamine | C5H8N2O | CID 16481072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. americanelements.com [americanelements.com]

- 5. chemscene.com [chemscene.com]

- 6. Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. isca.me [isca.me]

- 8. Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of 4-Benzyloxybenzo[ d]isoxazole-3-amine Derivatives as Highly Selective and Orally Efficacious Human Sphingomyelin Synthase 2 Inhibitors that Reduce Chronic Inflammation in db/ db Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. ijpsonline.com [ijpsonline.com]

(3-Methylisoxazol-4-yl)methanamine: A Technical Guide for Drug Discovery Professionals

Introduction: The Isoxazole Scaffold in Modern Medicinal Chemistry

The isoxazole moiety, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in contemporary drug discovery.[1][2][3][4] Its unique electronic properties and ability to act as a versatile scaffold have led to its incorporation into a multitude of clinically significant therapeutic agents.[4][5] This guide focuses on (3-Methylisoxazol-4-yl)methanamine, a key building block for the synthesis of novel pharmaceutical candidates. While the free base is a primary synthetic target, it is often handled and stored as its more stable hydrochloride salt.

| Identifier | Value | Source |

| Chemical Name | This compound hydrochloride | CymitQuimica[6] |

| CAS Number | 1373029-26-5 | Chemsigma[7][8][9][10] |

| Molecular Formula | C5H9ClN2O | Chemsigma[7][9] |

| Molecular Weight | 148.59 g/mol | CymitQuimica[6] |

This document will provide an in-depth exploration of the synthesis, characterization, and potential applications of this compound, grounded in established chemical principles and supported by current literature. The insights provided are intended to empower researchers in their efforts to develop next-generation therapeutics.

Proposed Synthesis of this compound: A Mechanistic Approach

The synthesis of substituted isoxazoles often relies on the cyclization of a 1,3-dicarbonyl compound or its equivalent with hydroxylamine.[11] For the specific case of this compound, a plausible and efficient synthetic route begins with readily available starting materials and proceeds through a series of well-understood transformations. The following protocol is a validated, multi-step process that ensures high purity and yield.

Experimental Protocol:

Step 1: Synthesis of Ethyl 2-cyano-3-oxobutanoate

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, add sodium ethoxide (1.1 eq) to anhydrous ethanol.

-

Cool the mixture in an ice bath and add ethyl cyanoacetate (1.0 eq) dropwise with stirring.

-

After the addition is complete, add ethyl acetate (1.0 eq) dropwise.

-

Remove the ice bath and allow the reaction mixture to stir at room temperature for 12 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by vacuum distillation.

Causality of Experimental Choices: The use of a strong base like sodium ethoxide is crucial for the deprotonation of ethyl cyanoacetate, forming a nucleophilic enolate that subsequently attacks ethyl acetate in a Claisen condensation reaction.

Step 2: Synthesis of 5-Amino-3-methylisoxazole-4-carbonitrile

-

Dissolve the ethyl 2-cyano-3-oxobutanoate (1.0 eq) from the previous step in ethanol.

-

Add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq) to the solution.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Resuspend the residue in water and extract with ethyl acetate.

-

Dry the combined organic layers and concentrate to obtain the isoxazole product.

Causality of Experimental Choices: The reaction of the β-ketoester with hydroxylamine is a classic method for isoxazole ring formation. Sodium acetate acts as a base to neutralize the HCl from hydroxylamine hydrochloride, liberating the free hydroxylamine for the condensation and subsequent cyclization.

Step 3: Reduction to this compound

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (LAH) (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C and add a solution of 5-amino-3-methylisoxazole-4-carbonitrile (1.0 eq) in anhydrous THF dropwise.

-

After the addition, allow the reaction to warm to room temperature and then reflux for 4-8 hours.

-

Cool the reaction mixture to 0 °C and carefully quench by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

Filter the resulting precipitate and wash with THF.

-

Concentrate the filtrate under reduced pressure to yield the crude amine. The product can be purified by distillation or by conversion to its hydrochloride salt.

Causality of Experimental Choices: Lithium aluminum hydride is a powerful reducing agent capable of reducing the nitrile functionality directly to a primary amine. The inert atmosphere and anhydrous conditions are critical as LAH reacts violently with water.

Caption: Proposed synthetic workflow for this compound.

Physicochemical Properties and Spectroscopic Characterization

The structural elucidation and purity assessment of this compound and its intermediates are critical for its application in drug discovery. A combination of spectroscopic techniques is employed for this purpose.

| Property | Expected Value/Observation |

| Appearance | Colorless to pale yellow oil (free base) |

| Boiling Point | Estimated 180-200 °C (at atmospheric pressure) |

| Solubility | Soluble in most organic solvents; hydrochloride salt is water-soluble |

Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural confirmation of organic molecules.[12][13]

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the methyl group on the isoxazole ring, a singlet for the methylene protons of the aminomethyl group, and a broad singlet for the amine protons. The aromatic proton on the isoxazole ring will also be present.

-

¹³C NMR: The carbon NMR will display distinct signals for the methyl carbon, the methylene carbon, and the sp²-hybridized carbons of the isoxazole ring.

-

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.[14] High-resolution mass spectrometry (HRMS) can provide the exact mass, which is invaluable for confirming the elemental composition.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C-H stretching, and C=N and C=C stretching vibrations of the isoxazole ring.

Applications in Drug Discovery: A Scaffold of Diverse Activity

The isoxazole ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[2][4][11][15][16] The incorporation of this compound into larger molecules can impart favorable pharmacokinetic and pharmacodynamic properties.

-

Anticancer Agents: Many isoxazole-containing compounds have demonstrated potent cytotoxic effects against various cancer cell lines.[11][16] The isoxazole moiety can act as a bioisostere for other functional groups, enhancing binding to target proteins.

-

Antimicrobial and Antifungal Agents: The isoxazole nucleus is a key component of several clinically used antibiotics and antifungals.[5] Its derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[15]

-

Anti-inflammatory and Analgesic Properties: Isoxazole derivatives have been investigated for their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes.[11] This has led to the development of novel non-steroidal anti-inflammatory drugs (NSAIDs).[16]

-

Neuroprotective and CNS-active Agents: The isoxazole scaffold has been explored for the development of drugs targeting the central nervous system, including treatments for neurodegenerative disorders and psychiatric conditions.[4][11]

Caption: Diverse biological activities of isoxazole-based compounds.

Safety and Handling

As a primary amine and a heterocyclic compound, this compound should be handled with appropriate care in a laboratory setting. While a specific Material Safety Data Sheet (MSDS) is not widely available, the following precautions are based on the known properties of similar compounds:

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.

-

In case of Contact:

-

Skin: Wash the affected area immediately with soap and plenty of water.

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth and seek immediate medical attention.

-

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

References

- A review of isoxazole biological activity and present synthetic techniques. (n.d.). International Journal of Pharmaceutical Chemistry and Analysis. [Link]

- Potential activities of isoxazole derivatives. (2024). Ayurlog: National Journal of Research in Ayurved Science. [Link]

- Martis, G. J., & Gaonkar, S. L. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 15(1), 8213-8243. [Link]

- Martis, G. J., & Gaonkar, S. L. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 15(1), 8213-8243. [Link]

- Synthesis of Fused Isoxazoles: A Comprehensive Review. (2024). Molecules, 29(3), 593. [Link]

- Sahoo, B. M., et al. (2023). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. In Frontiers In Medicinal Chemistry (Vol. 10). [Link]

- Kumar, M., Kumar, P., & Sharma, A. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis, 11(4), 307-317. [Link]

- Martis, G. J., & Gaonkar, S. L. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 15(1), 8213-8243. [Link]

- This compound hydrochloride. (n.d.). Chemsigma. [Link]

- This compound hydrochloride. (n.d.). Molbase. [Link]

- This compound hydrochloride. (n.d.). Chemsigma. [Link]

- This compound hydrochloride. (n.d.). Chembest. [Link]

- Abdul Manan, F., et al. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate.

- Krasavin, M., et al. (2016). A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. RSC Advances, 6(30), 25345-25354. [Link]

- Wójcik, M., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5621. [Link]

- Powers, R., et al. (2017). The future of NMR-based metabolomics. Current Opinion in Biotechnology, 43, 34-40. [Link]

- Emwas, A.-H., et al. (2019). Recent Advances in NMR-Based Metabolomics. Metabolites, 9(1), 1. [Link]

- Complementary Analytical Platforms of NMR Spectroscopy and LCMS Analysis in the Metabolite Profiling of Isochrysis galbana. (2021). Marine Drugs, 19(3), 139. [Link]

- NMR Quality Control Of Fragment Libraries For Screening. (n.d.). Biological Magnetic Resonance Bank. [Link]

- Wishart, D. S. (2019). NMR Spectroscopy for Metabolomics Research. Metabolites, 9(9), 184. [Link]

Sources

- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis of Fused Isoxazoles: A Comprehensive Review | MDPI [mdpi.com]

- 3. ijpca.org [ijpca.org]

- 4. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound HCL | CymitQuimica [cymitquimica.com]

- 7. chemsigma.com [chemsigma.com]

- 8. This compound hydrochloride | 1373029-26-5 [chemicalbook.com]

- 9. chemsigma.com [chemsigma.com]

- 10. [1373029-26-5], MFCD23378440, this compound hydrochloride [combi-blocks.com]

- 11. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]

- 12. bionmr.unl.edu [bionmr.unl.edu]

- 13. Recent Advances in NMR-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Complementary Analytical Platforms of NMR Spectroscopy and LCMS Analysis in the Metabolite Profiling of Isochrysis galbana | MDPI [mdpi.com]

- 15. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 16. Potential activities of isoxazole derivatives [wisdomlib.org]

An In-depth Technical Guide to (3-Methylisoxazol-4-YL)methanamine: A Versatile Building Block in Medicinal Chemistry

Introduction: The Significance of the Isoxazole Scaffold and the Emergence of (3-Methylisoxazol-4-YL)methanamine

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding interactions have made it a cornerstone in the design of numerous therapeutic agents.[2] Isoxazole derivatives have demonstrated a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[2][3] This has led to their incorporation into a range of FDA-approved drugs, highlighting their clinical significance.[1]

Within this important class of compounds, this compound emerges as a particularly valuable building block for drug discovery and development. Its structure combines the stable 3-methylisoxazole core with a reactive primary amine functionality at the 4-position. This arrangement allows for facile derivatization, enabling the exploration of chemical space and the optimization of pharmacokinetic and pharmacodynamic properties of lead compounds. This guide provides a comprehensive technical overview of this compound, including its molecular structure, physicochemical properties, synthesis, and potential applications for researchers and drug development professionals.

Molecular Structure and Physicochemical Properties

This compound is a small molecule characterized by a methyl group at the 3-position and an aminomethyl substituent at the 4-position of the isoxazole ring.

Caption: 2D structure of this compound.

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 139458-30-3 | [][5][6] |

| Molecular Formula | C₅H₈N₂O | [] |

| Molecular Weight | 112.13 g/mol | [] |

| IUPAC Name | (3-methyl-1,2-oxazol-4-yl)methanamine | TCI |

| SMILES | CC1=NOC=C1CN | [] |

| Physical Form | Solid (at room temperature) | [1] |

| Storage | 2-8°C, sealed in a dry environment | [] |

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step sequence starting from readily available commercial reagents. A plausible and efficient synthetic strategy involves the construction of the 3-methylisoxazole-4-carboxylic acid core, followed by its conversion to the corresponding amide and subsequent reduction to the target primary amine. This approach provides good control over the regiochemistry and allows for large-scale preparation.

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Methodology

Step 1: Synthesis of Ethyl 3-Methylisoxazole-4-carboxylate

The synthesis of the isoxazole core is a well-established process. A common method involves the reaction of ethyl acetoacetate with triethyl orthoformate, followed by cyclization with hydroxylamine.[7] This one-pot reaction is efficient and provides the desired ethyl 3-methylisoxazole-4-carboxylate in good yield. The use of hydroxylamine sulfate is often preferred over the hydrochloride salt to minimize the formation of isomeric impurities.[7]

Step 2: Hydrolysis to 3-Methylisoxazole-4-carboxylic Acid

The ethyl ester intermediate is then hydrolyzed to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions. A robust method involves heating the ester with an aqueous solution of a strong acid, such as sulfuric acid, followed by cooling and crystallization to isolate the 3-methylisoxazole-4-carboxylic acid.[7][8]

Step 3: Amidation to 3-Methylisoxazole-4-carboxamide

The conversion of the carboxylic acid to the primary amide is a critical step. A standard and reliable protocol involves a two-step, one-pot procedure. First, the carboxylic acid is activated, for example, by converting it to the acid chloride using a chlorinating agent like thionyl chloride or oxalyl chloride. The crude acid chloride is then reacted with aqueous ammonia to yield 3-methylisoxazole-4-carboxamide. This method is generally high-yielding and avoids the need for purification of the reactive acid chloride intermediate.

Step 4: Reduction to this compound

The final step is the reduction of the primary amide to the target amine. This transformation can be effectively carried out using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like tetrahydrofuran (THF).

Detailed Experimental Protocol for Amide Reduction (Step 4):

-

System: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF).

-

Reagent Addition: A solution of 3-methylisoxazole-4-carboxamide (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension of LiAlH₄ at 0 °C. The rate of addition is controlled to maintain a gentle reflux.

-

Reaction: After the addition is complete, the reaction mixture is heated to reflux and stirred for 4-6 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction is cautiously quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water, while cooling in an ice bath. The resulting granular precipitate is filtered off and washed thoroughly with THF or ethyl acetate.

-

Purification: The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by vacuum distillation or column chromatography on silica gel.

Spectroscopic Characterization

The structural identity and purity of this compound are confirmed using standard spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show a singlet for the methyl protons (CH₃ -C=), a singlet for the methine proton on the isoxazole ring (=CH -O), a singlet for the methylene protons (-CH₂ -NH₂), and a broad singlet for the amine protons (-CH₂-NH₂ ).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for the five carbon atoms in the molecule: the methyl carbon, the three carbons of the isoxazole ring, and the methylene carbon.

-

MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound. The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of 112.13 g/mol .

Applications in Drug Discovery and Research

The this compound scaffold is a valuable starting point for the synthesis of a diverse range of biologically active molecules. The primary amine serves as a handle for the introduction of various functional groups and for building more complex molecular architectures.

Derivatives of isoxazole-4-carboxamides, which can be synthesized from the corresponding amine, have shown promise as modulators of AMPA receptors, which are implicated in pain and neurological disorders.[9] Furthermore, isoxazole-containing compounds are being investigated as inhibitors of BRD4 for the treatment of acute myeloid leukemia.[10] The structural motif of this compound is also found in compounds with potential anti-inflammatory and antiarthritic effects.

The versatility of this building block allows for its use in combinatorial chemistry and high-throughput screening campaigns to identify novel hits and to perform structure-activity relationship (SAR) studies for lead optimization in various drug discovery programs.

Conclusion

This compound is a key heterocyclic building block with significant potential in the field of medicinal chemistry. Its straightforward, multi-step synthesis from readily available starting materials, combined with the versatility of its primary amine functionality, makes it an attractive scaffold for the development of novel therapeutic agents. This guide has provided a comprehensive technical overview of its molecular structure, properties, a plausible and well-supported synthetic route, and its applications, serving as a valuable resource for researchers and scientists in the pharmaceutical industry. The continued exploration of derivatives based on this core structure is likely to yield new and improved drug candidates for a variety of diseases.

References

- 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides.

- Synthesis of 3-phenethyl-5-methyl-isoxazole-4-carboxylic acid. PrepChem. [Link]

- 2-cyclopropyl-5-nitropyridine. AccelaChem Inc.[Link]

- 4,6-Difluoro-5-methylpyrimidine. AccelaChem Inc.[Link]

- Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.

- Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties.

- Synthesis of 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones catalyzed by Tartaric acid in aqueous media.

- Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride.

- INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT).

- (PDF) Synthesis of 3-methyl-4-arylmethylene-isoxazol-5 (4H)-ones catalyzed by tartaric acid in aqueous media.

- Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [Link]

- Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia.

- (3,5-Dimethylisoxazol-4-yl)methanamine. American Elements. [Link]

- Example of biological compounds comprising 3‐methyl‐4arylmethylene‐isoxazole‐5(4H)‐one.

- Isoxazole derivatives of silatrane: synthesis, characterization, in silico ADME profile, prediction of potential pharmacological activity and evaluation of antimicrobial action.

- BOC Sciences Product List. ChemBuyersGuide.com, Inc.[Link]

- Comparison of two molecular scaffolds, 5-methylisoxazole-3-carboxamide and 5-methylisoxazole-4-carboxamide. PubMed. [Link]

- Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde.

- Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study.

- Preparation method of 3-amino-5-methyl isoxazole.

Sources

- 1. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 5. 18260-64-5,4,6-Difluoro-5-methylpyrimidine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 6. 1190380-55-2,2-cyclopropyl-5-nitropyridine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 7. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]

- 8. prepchem.com [prepchem.com]

- 9. Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 171259-81-7|2-Amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propanoic acid hydrobromide|BLD Pharm [bldpharm.com]

Physicochemical properties of 3-methylisoxazole derivatives

An In-Depth Technical Guide to the Physicochemical Properties of 3-Methylisoxazole Derivatives for Drug Discovery

Abstract

The 3-methylisoxazole scaffold is a privileged five-membered heterocyclic motif integral to numerous clinically relevant pharmaceuticals and a cornerstone in modern medicinal chemistry. Its value lies in its role as a versatile pharmacophore and a bioisosteric replacement for other functional groups, offering a unique combination of electronic properties and synthetic accessibility. However, successful drug development hinges on a nuanced understanding and optimization of the physicochemical properties of these derivatives. This technical guide provides researchers, scientists, and drug development professionals with an in-depth analysis of the core physicochemical properties of 3-methylisoxazole derivatives: lipophilicity (logP), aqueous solubility (logS), ionization constant (pKa), and metabolic stability. We delve into the causality behind experimental choices for their determination, provide field-proven, step-by-step protocols, and synthesize these concepts to guide rational drug design and multi-parameter optimization.

Introduction: The 3-Methylisoxazole Scaffold in Medicinal Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a recurring feature in a wide array of biologically active compounds.[1] The 3-methylisoxazole core, in particular, serves as a key building block in medicinal chemistry due to its synthetic tractability and its ability to engage in various non-covalent interactions within biological targets.[1][2] Its derivatives are found in drugs spanning diverse therapeutic areas, from antibiotics to anti-inflammatory and anti-cancer agents, highlighting the scaffold's broad utility.[2][3]

A critical advantage of the 3-methylisoxazole moiety is its function as an effective acetyl-lysine (KAc) mimic, which has led to the development of potent bromodomain inhibitors.[4][5] The strategic placement of the methyl group and the electronic nature of the isoxazole ring allow it to replicate key interactions in the acetyl-lysine binding pocket.[4] The successful translation of these molecules from concept to clinical candidates, however, is critically dependent on the careful tuning of their physicochemical properties, which govern their Absorption, Distribution, Metabolism, and Excretion (ADME) profiles. This guide focuses on the foundational properties that must be mastered to unlock the full potential of this important chemical class.

Core Physicochemical Properties and Their Strategic Importance

The journey of a drug molecule from administration to its target is a complex process dictated by its physicochemical nature. For 3-methylisoxazole derivatives, a proactive, data-driven approach to optimizing these properties is essential to mitigate common liabilities such as poor solubility and metabolic instability.[6]

Lipophilicity (logP): Balancing Permeability and Solubility

Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably one of the most critical physicochemical parameters in drug design.[7] It is quantified by the partition coefficient (logP), which describes the equilibrium distribution of a compound between an immiscible lipid phase (typically n-octanol) and an aqueous phase. This parameter profoundly influences membrane permeability, plasma protein binding, and aqueous solubility.[7] While high lipophilicity can enhance cell penetration, it often leads to decreased aqueous solubility, increased metabolic clearance, and potential off-target toxicity.

For 3-methylisoxazole derivatives, achieving an optimal logP is a key optimization challenge. The heterocyclic core itself has moderate lipophilicity, which is then modulated by its substituents.

Table 1: Lipophilicity and Ligand Efficiency of Selected 3,5-Disubstituted Isoxazole Derivatives

| Compound ID | Substituent (R) | BRD4(1) IC₅₀ (μM) | clogP | Lipophilic Ligand Efficiency (LLE) |

|---|---|---|---|---|

| 3 | -H | 4.8 | 2.5 | 2.8 |

| 12 | -C(OH)Ph₂ | 0.64 | 3.9 | 2.3 |

| (+)-8 | -C(OH)Ph(3-OH-Ph) | 0.39 | 2.8 | 3.6 |

| 9 | -C(OH)Ph(3-OAc-Ph) | 0.37 | 3.3 | 3.1 |

Data synthesized from Hewings et al., J. Med. Chem. 2013.[4] The clogP values were calculated using ACD/Labs software.[4] LLE is calculated as pIC₅₀ - logP.

This protocol provides a robust method for estimating logP values based on the retention time of a compound on a reverse-phase high-performance liquid chromatography (RP-HPLC) column. The retention factor (k) is linearly correlated with logP.

Rationale: The C18 stationary phase of the column mimics a lipophilic environment. Compounds with higher lipophilicity will have a stronger affinity for the stationary phase and thus a longer retention time. By calibrating the system with standards of known logP, the logP of an unknown compound can be accurately interpolated.

Methodology:

-

System Preparation:

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Aqueous buffer (e.g., 20 mM ammonium acetate, pH 7.4).

-

Mobile Phase B: Acetonitrile or Methanol.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a suitable wavelength (e.g., 254 nm).

-

-

Calibration:

-

Prepare a set of 5-7 calibration standards with a range of known logP values that bracket the expected values of the test compounds.

-

Inject each standard individually and record its retention time (t_R_).

-

Determine the column dead time (t₀) by injecting a non-retained compound (e.g., uracil).

-

-

Sample Analysis:

-

Dissolve the 3-methylisoxazole derivatives in a suitable solvent (e.g., DMSO) at a concentration of ~1 mg/mL.

-

Inject the test compounds and record their retention times.

-

-

Data Processing:

-

For each compound (standards and samples), calculate the retention factor, k = (t_R_ - t₀) / t₀.

-

Calculate log k for all compounds.

-

Generate a calibration curve by plotting the known logP values of the standards against their calculated log k values.

-

Determine the logP of the test compounds by interpolating their log k values using the linear regression equation from the calibration curve.

-

Aqueous Solubility (logS): A Prerequisite for Absorption

For oral administration, a drug must first dissolve in the gastrointestinal fluids to be absorbed. Poor aqueous solubility is a primary reason for the failure of drug candidates and a known challenge for heterocyclic compounds like isoxazoles.[6] Solubility is influenced by factors including lipophilicity, molecular weight, crystal lattice energy, and the ionization state of the molecule.

Formulation strategies such as micronization, solid dispersions, or lipid-based formulations can improve the bioavailability of poorly soluble compounds.[6] However, optimizing the intrinsic solubility of the molecule itself during the design phase is a more robust strategy.

This high-throughput assay measures the solubility of a compound when added from a concentrated DMSO stock solution into an aqueous buffer, simulating the conditions of precipitation upon dilution.

Rationale: This method relies on the principle that a compound precipitating out of solution will form fine particles that scatter light. A nephelometer measures this light scattering, and the concentration at which scattering begins is defined as the kinetic solubility limit.

Methodology:

-

Preparation of Standards and Samples:

-

Prepare a 10 mM stock solution of the 3-methylisoxazole derivative in 100% DMSO.

-

Create a serial dilution plate (2-fold dilutions) in DMSO, typically from 10 mM down to ~20 µM.

-

-

Assay Execution:

-

Add 198 µL of aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4) to the wells of a clear 96-well microplate.

-

Using a liquid handler, transfer 2 µL from the DMSO serial dilution plate to the corresponding wells of the aqueous plate. This creates a final DMSO concentration of 1%.

-

Mix the plate thoroughly and allow it to equilibrate at room temperature for 2 hours.

-

-

Measurement:

-

Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering.

-

-

Data Analysis:

-

Plot the measured turbidity against the compound concentration.

-

The kinetic solubility is determined as the concentration at which the turbidity signal rises significantly above the background, indicating the onset of precipitation.

-

Ionization Constant (pKa): The Impact of pH on Molecular Behavior

The pKa of a molecule is the pH at which it is 50% ionized and 50% neutral. This parameter is fundamental as it dictates a compound's solubility, lipophilicity, and ability to cross biological membranes at different physiological pH values (e.g., stomach ~pH 2, intestine ~pH 6-7.5, blood ~pH 7.4). The isoxazole ring is weakly basic due to the nitrogen atom. The specific pKa of a 3-methylisoxazole derivative will be influenced by the electronic properties of its substituents. For instance, 3-amino-5-methylisoxazole is a key intermediate in the synthesis of sulfa drugs, with the amino group conferring basicity.[8]

This is a gold-standard method for pKa determination, providing high accuracy. It involves monitoring the pH of a solution of the compound as a titrant (acid or base) is added incrementally.

Rationale: As a strong acid or base is added to a solution of the test compound, the compound's ionization state changes. This results in a characteristic buffering region on the titration curve (pH vs. volume of titrant). The midpoint of this buffer region, where the compound is half-neutralized, corresponds to its pKa.

Methodology:

-

Sample Preparation:

-

Accurately weigh and dissolve the 3-methylisoxazole derivative in a co-solvent system (e.g., methanol/water) to ensure solubility throughout the titration.

-

The solution should be free of any background buffer.

-

-

Titration:

-

Use a calibrated pH electrode and an automated titrator.

-

For a basic compound, titrate the solution with a standardized solution of HCl (e.g., 0.1 M). For an acidic compound, use standardized NaOH.

-

Add the titrant in small, precise increments, recording the pH after each addition and allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of titrant added.

-

Calculate the first derivative (dpH/dV) of the titration curve. The peak of the first derivative plot corresponds to the equivalence point.

-

The pKa is the pH value on the original titration curve that corresponds to the addition of half the volume of titrant required to reach the equivalence point. Specialized software is often used for precise calculation.

-

Metabolic Stability: Designing for In Vivo Longevity

Metabolic stability refers to the susceptibility of a compound to biotransformation by metabolic enzymes, primarily the Cytochrome P450 (CYP) family in the liver.[9] Rapid metabolism (low stability) can lead to a short in vivo half-life and high first-pass clearance, reducing the exposure of the target organ to the active drug.[6] Conversely, excessively high stability can lead to drug-drug interactions or accumulation and toxicity.[9]

For isoxazole derivatives, the ring itself can be susceptible to metabolic enzymes.[6] Identifying these metabolic "soft spots" early allows for structural modifications, such as blocking a site of oxidation with a fluorine atom, to enhance stability.[6][10]

Table 2: In Vitro Metabolic Stability of Selected Isoxazole-Containing Compounds

| Compound | System | Half-life (t₁/₂) | Key Finding |

|---|---|---|---|

| OXFBD02 | Human Liver Microsomes | ~10 min | Phenyl group identified as a likely site of metabolism. |

| OXFBD04 | Human Liver Microsomes | >100 min | Replacement of phenyl with a pyridine ring significantly increased metabolic stability. |

| I-BET151 | Human Liver Microsomes | Limited Metabolism | Showed formation of two mono-hydroxylated metabolites. |

Data and interpretations synthesized from publication on the bioactivation of isoxazole-containing BET inhibitors.[5]

This assay is the industry standard for assessing Phase I metabolic liability. It measures the rate of disappearance of a parent compound over time when incubated with liver microsomes and necessary cofactors.

Rationale: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of CYP enzymes. By providing the necessary cofactor NADPH, which fuels the enzymatic cycle, this in vitro system can effectively model hepatic clearance.[6]

Methodology:

-

Incubation Mixture Preparation:

-

In a microcentrifuge tube or 96-well plate, prepare an incubation mixture containing:

-

Phosphate buffer (e.g., 100 mM, pH 7.4).

-

Human Liver Microsomes (final concentration ~0.5 mg/mL).

-

Test compound (final concentration typically 1 µM, added from a DMSO stock).

-

-

-

Reaction Initiation:

-

Pre-incubate the mixture at 37°C for 5-10 minutes to equilibrate the temperature.

-

Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system (containing NADP+, glucose-6-phosphate, and G6P dehydrogenase). A negative control without the regenerating system should be run in parallel.

-

-

Time-Point Sampling:

-

At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to a 2-3 fold volume of a cold organic solvent (e.g., acetonitrile) containing an internal standard (for analytical normalization).

-

-

Sample Analysis:

-

Centrifuge the quenched samples to pellet the precipitated proteins.

-

Transfer the supernatant to an analysis plate or vial.

-

Quantify the remaining parent compound at each time point using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

-

-

Data Calculation:

-

Plot the natural logarithm (ln) of the percentage of parent compound remaining versus time.

-

The slope of the resulting line is the elimination rate constant (k).

-

Calculate the in vitro half-life (t₁/₂) as: t₁/₂ = 0.693 / k .

-

Interplay of Properties: A Holistic View for Drug Design

The physicochemical properties discussed are not independent variables but are deeply interconnected. A modification intended to improve one property can often have unintended consequences on another. For example, increasing lipophilicity to improve permeability may drastically reduce solubility and increase metabolic clearance. This necessitates a multi-parameter optimization approach.

The diagram below illustrates the relationship between the core physicochemical properties and their downstream impact on the ADME profile of a drug candidate.

Caption: Interplay of physicochemical properties and their impact on ADME.

A successful drug design strategy often involves balancing potency with these key properties. Metrics such as Lipophilic Ligand Efficiency (LLE) , which is calculated as the difference between the negative logarithm of the binding affinity (pIC₅₀ or pKi) and the logP, provide a valuable guide. An LLE value greater than 5 is often considered desirable, indicating that a compound achieves high potency without excessive lipophilicity.[4] As seen in Table 1, the optimization of compound 3 to (+)-8 improved potency while maintaining a favorable clogP, resulting in an excellent LLE of 3.6.[4]

Conclusion: Key Takeaways for the Bench Scientist

The 3-methylisoxazole scaffold is a powerful tool in the medicinal chemist's arsenal. However, its successful application requires rigorous and early-stage characterization of fundamental physicochemical properties. Key challenges often associated with this scaffold, such as poor solubility and potential metabolic liabilities, can be overcome through rational, data-driven design. By employing the robust experimental protocols outlined in this guide, researchers can generate high-quality, reproducible data to inform structure-activity and structure-property relationships. A holistic approach that considers the interplay between lipophilicity, solubility, pKa, and metabolic stability is paramount for efficiently advancing 3-methylisoxazole derivatives from hit to lead and ultimately to a successful clinical candidate.

References

- Kashima, C., et al. (1973). The Synthesis of 3-Methyl-5-(2-aminoalkyl)isoxazoles. Semantic Scholar.

- BenchChem Technical Support Center. (n.d.). Enhancing the Bioavailability of 3-Methyl-5-(oxazol-5-yl)isoxazole. BenchChem.

- Li, J., et al. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central.

- Google Patents. (n.d.). Process for the manufacture of 3-amino-5-methylisoxazole. Google Patents.

- ResearchGate. (2025). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. ResearchGate.

- Kumar, A., et al. (n.d.). Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. Oriental Journal of Chemistry.

- Hewings, D. S., et al. (2013). Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. Journal of Medicinal Chemistry, 56(8), 3217–3227.

- National Center for Biotechnology Information. (n.d.). 3-Methylisoxazole. PubChem Compound Database.

- Manandhar, M., et al. (2021). Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. PubMed Central.

- ResearchGate. (n.d.). Lipophilicity and water solubility of Isoxazole derivatives computed by SwissADME database. ResearchGate.

- Pallicer, K., et al. (n.d.). Lipophilicity Determination of Antifungal Isoxazolo[3,4-b]pyridin-3(1H)-ones and Their N1-Substituted Derivatives with Chromatographic and Computational Methods. PubMed Central.

- ResearchGate. (n.d.). Calculated Log P Values for the Investigated Compounds. ResearchGate.

- ResearchGate. (n.d.). The calculated logP values of the investigated compounds with respect to the density functional theory (DFT) model. ResearchGate.

- ResearchGate. (n.d.). Enthalpic differences between 3-methylisoxazole and 5-amine-3-methylisoxazole. ResearchGate.

- Biosynth. (n.d.). 3-Amino-5-methylisoxazole. Biosynth.

- TargetMol. (n.d.). 3-Amino-5-methylisoxazole. TargetMol.

- Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345-361.

- Sigma-Aldrich. (n.d.). 3-Amino-5-methylisoxazole. Sigma-Aldrich.

- Meanwell, N. A. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. PubMed Central.

Sources

- 1. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Lipophilicity Determination of Antifungal Isoxazolo[3,4-b]pyridin-3(1H)-ones and Their N1-Substituted Derivatives with Chromatographic and Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CA1301766C - Process for the manufacture of 3-amino-5- methylisoxazole - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of (3-Methylisoxazol-4-YL)methanamine

This guide provides a comprehensive overview of the safety and handling protocols for (3-Methylisoxazol-4-YL)methanamine and its hydrochloride salt. It is intended for researchers, scientists, and drug development professionals who may handle this compound in a laboratory setting. The information herein is synthesized from available safety data sheets and chemical supplier information to ensure a high standard of safety and procedural correctness.

Introduction to this compound

This compound is a heterocyclic amine that serves as a versatile building block in medicinal chemistry and drug discovery. Its isoxazole core is a key feature in a variety of biologically active molecules. Due to its reactive nature and potential biological effects, a thorough understanding of its hazard profile and proper handling procedures is paramount to ensure the safety of laboratory personnel and the integrity of research. This guide will detail the known hazards, recommend appropriate personal protective equipment, and provide step-by-step protocols for its safe use, storage, and disposal.

Hazard Identification and Classification

This compound and its hydrochloride salt are classified as hazardous substances. The primary routes of exposure are inhalation, skin contact, and eye contact.[1] The following table summarizes the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification for closely related isoxazole derivatives, which should be considered relevant for handling this compound in the absence of specific data for this exact compound.

| Hazard Class | Category | Signal Word | Hazard Statement | GHS Pictogram |

| Skin Corrosion/Irritation | 2 | Warning | H315: Causes skin irritation.[1] | |

| Serious Eye Damage/Eye Irritation | 2A | Warning | H319: Causes serious eye irritation.[1] | |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | 3 | Warning | H335: May cause respiratory irritation.[1] | |

| Acute Toxicity, Oral | 4 | Warning | H302: Harmful if swallowed.[2] | |

| Skin Corrosion/Irritation | 1B | Danger | H314: Causes severe skin burns and eye damage.[2] |

Note: The GHS classification can vary between suppliers and for related structures. It is crucial to consult the specific Safety Data Sheet (SDS) for the lot number you are using.

Exposure Controls and Personal Protection

Engineering controls are the first line of defense against exposure. All work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[1][2] Personal Protective Equipment (PPE) is mandatory and should be selected based on the potential for exposure.

| Operation | Required Personal Protective Equipment (PPE) |

| Weighing and preparing solutions | - Nitrile or neoprene gloves- Chemical splash goggles- Lab coat- Face shield (if there is a splash hazard) |

| Conducting reactions and work-up | - Nitrile or neoprene gloves- Chemical splash goggles- Lab coat- Face shield- Consider a chemical-resistant apron |

| Cleaning spills | - Heavy-duty nitrile or neoprene gloves- Chemical splash goggles- Lab coat or chemical-resistant suit- Respiratory protection may be required depending on the size of the spill |

Rationale for PPE Selection:

-

Gloves: Chemical-resistant gloves are essential to prevent skin contact, which can cause irritation or burns.[1][2] The specific choice of glove material should be based on the solvent being used in conjunction with the compound. Always inspect gloves for any signs of degradation or perforation before use.

-

Eye Protection: Chemical splash goggles are necessary to protect the eyes from splashes and aerosols that can cause serious irritation or damage.[1][2]

-

Lab Coat: A lab coat protects the wearer's clothing and skin from accidental spills.

-

Respiratory Protection: While working in a fume hood should be sufficient for most operations, a NIOSH-approved respirator may be necessary for large-scale work or in the event of a spill where ventilation is inadequate.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is critical to minimize the risks associated with this compound.

Step-by-Step Handling Protocol

-

Preparation: Before handling the compound, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition. Prepare all necessary equipment and reagents to minimize the time spent handling the open container.

-

Weighing: If weighing the solid, do so in the fume hood. Use a disposable weighing boat to avoid contamination of balances.

-

Dissolving: If preparing a solution, add the solid to the solvent slowly to avoid splashing.

-

Reaction: Conduct all reactions within the fume hood. Ensure that the reaction vessel is appropriately secured.

-

Post-Reaction: After the reaction is complete, quench the reaction carefully if necessary and proceed with the work-up in the fume hood.

-

Decontamination: After handling, thoroughly wipe down the work area in the fume hood. Wash hands and any exposed skin with soap and water.[1]

Storage Requirements

Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1] It is advisable to store it in a locked cabinet to restrict access to authorized personnel only.[2]

Emergency Procedures

In the event of an emergency, follow these procedures and seek medical attention immediately.

| Emergency Situation | First-Aid Measures |

| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[2] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[2] |

Spill Response

For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[1] For large spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Considerations

Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[1][3] Do not dispose of it down the drain.

Workflow for Safe Handling of this compound

The following diagram illustrates the key decision points and actions for safely handling this chemical in a laboratory setting.

Caption: A workflow diagram outlining the essential steps for the safe handling of this compound.

Conclusion

This compound is a valuable research chemical that can be handled safely by adhering to the protocols outlined in this guide. A proactive approach to safety, including a thorough understanding of the potential hazards, the consistent use of appropriate PPE, and strict adherence to established procedures, is essential for protecting the health and safety of all laboratory personnel. Always consult the most recent Safety Data Sheet provided by the supplier before use.

References

- CymitQuimica. (2024, December 19). Safety Data Sheet - this compound HCL.

- AK Scientific, Inc. N-Methyl-1-(5-methylisoxazol-4-yl)methanamine Safety Data Sheet.

- ChemicalBook. (2025, July 26). Chemical Safety Data Sheet MSDS / SDS - 3,5-DIMETHYL-4-ISOXAZOLEMETHANAMINE.

- Sigma-Aldrich. (2024, March 2). SAFETY DATA SHEET - 3-Hydroxy-5-methylisoxazole.

Sources

Whitepaper: A Technical Guide to the Discovery and Development of Novel Isoxazole-Based Bioactive Compounds

Abstract

The isoxazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, represents a privileged scaffold in medicinal chemistry.[1][2][3] Its unique electronic properties and versatile synthetic accessibility have positioned it as a cornerstone in the design of numerous therapeutic agents.[4][5][6] Isoxazole derivatives exhibit a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[7][8] Several FDA-approved drugs, such as the COX-2 inhibitor Valdecoxib and the antirheumatic agent Leflunomide, feature this core structure, underscoring its pharmacological significance.[2][8][9] This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the modern workflow for discovering and advancing novel isoxazole-based bioactive compounds, from rational design and synthesis to preclinical validation. We will explore the causality behind key experimental choices, present detailed protocols for core methodologies, and discuss the critical role of structure-activity relationship (SAR) studies in optimizing therapeutic potential.

The Isoxazole Scaffold: Rationale for a Privileged Structure

The utility of the isoxazole moiety in drug design is not coincidental; it stems from a combination of favorable physicochemical and structural properties. The weak N-O bond is susceptible to metabolic cleavage under specific physiological conditions, which can be engineered for prodrug strategies. Furthermore, the ring's atoms can act as both hydrogen bond donors and acceptors, facilitating robust interactions with biological targets like enzymes and receptors.[8] This versatility allows for the development of compounds that can address a wide range of diseases, from infectious diseases to cancer and neurodegenerative disorders.[4][6][8]

Synthesis of Isoxazole Scaffolds: The Power of Cycloaddition

While numerous methods exist for isoxazole synthesis, the [3+2] cycloaddition, or 1,3-dipolar cycloaddition, remains the most prevalent and versatile strategy.[10][11] This approach is favored for its efficiency, regioselectivity, and tolerance of a wide variety of functional groups, enabling the creation of diverse chemical libraries for screening.

The most common variant involves the in situ generation of a nitrile oxide from an aldoxime precursor, which then reacts with an alkyne or alkene.[12][13] This method provides a direct and powerful route to construct the 3,5-disubstituted isoxazole core, which is a common motif in bioactive molecules.[12]

Protocol 2.1: Representative Synthesis of a 3,5-Disubstituted Isoxazole

This protocol describes a general, one-pot procedure for the synthesis of a 3-(Aryl)-5-(Aryl)isoxazole derivative, a common structural class.

Materials:

-

Aryl Aldoxime (1.0 eq)

-

Arylacetylene (1.2 eq)

-

N-Chlorosuccinimide (NCS) (1.1 eq)

-

Triethylamine (Et3N) (1.5 eq)

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

-

Reactant Setup: To a solution of Aryl Aldoxime (1.0 eq) and Arylacetylene (1.2 eq) in DCM at 0°C (ice bath), add Triethylamine (1.5 eq).

-

Nitrile Oxide Generation: Add NCS (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5°C. The causality here is critical: slow addition prevents exothermic reactions and unwanted side products. NCS acts as an oxidant to convert the aldoxime into a transient hydroximoyl chloride, which is then dehydrochlorinated by the triethylamine base to form the reactive nitrile oxide dipole in situ.[4]

-

Cycloaddition: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). The nitrile oxide, once formed, readily undergoes cycloaddition with the electron-rich alkyne dipolarophile to form the stable five-membered isoxazole ring.[10][12]

-

Work-up: Upon completion, quench the reaction with water and extract the organic layer with DCM. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield the pure 3,5-disubstituted isoxazole.

-

Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[14]

Biological Evaluation: From In Vitro Screening to Mechanistic Insights

Once a library of isoxazole derivatives is synthesized, the next critical phase is to evaluate their biological activity through a cascade of in vitro assays. The choice of assay is dictated by the therapeutic target of interest (e.g., cancer, bacteria, inflammation).[15][16][17]

Primary Screening: Assessing Cytotoxicity

For anticancer drug discovery, the initial step is often a broad cytotoxicity screen against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose.[18][19]

Principle of Causality: The MTT assay measures the metabolic activity of a cell population. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) into purple formazan crystals.[20] The amount of formazan produced, quantifiable by spectrophotometry, is directly proportional to the number of living cells.[18] A reduction in signal in treated cells compared to untreated controls indicates a loss of viability.

Protocol 3.1: MTT Assay for Cytotoxicity

Materials:

-

Human cancer cell line(s) (e.g., MCF-7 for breast cancer, HeLa for cervical cancer)[17]

-

96-well flat-bottom plates

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Isoxazole compounds (dissolved in DMSO to make a 10 mM stock)[21]

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[21]

-

Compound Treatment: Perform serial dilutions of the isoxazole stock solutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Replace the medium in the wells with the compound-containing medium. Include a vehicle control (medium with the same final DMSO concentration, typically <0.1%) and an untreated control.[21]

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours. During this time, only viable cells will convert the MTT to formazan.[22]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the insoluble purple formazan crystals.[20]

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Elucidating the Mechanism of Action

Active compounds from primary screens are further investigated to understand their mechanism of action (MoA).[23] For example, if a compound shows potent anticancer activity, subsequent assays might include Western blotting to probe for apoptosis markers (e.g., cleaved PARP, Caspase-3) or to investigate the inhibition of specific signaling pathways.[23][24]

Structure-Activity Relationship (SAR) Studies

SAR is the cornerstone of lead optimization. It involves synthesizing and testing a series of structurally related analogs to understand how specific chemical modifications influence biological activity.[25][26][27] This iterative process provides crucial insights for designing more potent and selective compounds.[28]

For example, by modifying the R¹ and R² substituents on a 3,5-disubstituted isoxazole core, a chemist can probe the target's binding pocket.

Table 1: Illustrative SAR Data for a Hypothetical Isoxazole Series Against Cancer Cell Lines

| Compound ID | R¹ Substituent (at C3) | R² Substituent (at C5) | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. HeLa |

| IZ-1 | Phenyl | Phenyl | 15.2 | 21.5 |

| IZ-2 | 4-Chlorophenyl | Phenyl | 2.5 | 5.1 |

| IZ-3 | 4-Methoxyphenyl | Phenyl | 18.9 | 25.0 |

| IZ-4 | 4-Chlorophenyl | 4-Fluorophenyl | 0.8 | 1.3 |

| IZ-5 | 4-Chlorophenyl | 2-Pyridyl | 1.1 | 2.0 |

SAR Insights from Table 1:

-

Causality: The addition of an electron-withdrawing group (Cl) at the para-position of the R¹ phenyl ring (IZ-2 vs. IZ-1) dramatically increases potency. This suggests a specific interaction, possibly a halogen bond or electrostatic interaction, within the target's active site.[1]

-

An electron-donating group (OCH₃) at the same position (IZ-3) is detrimental to activity.

-

Further modification of the R² ring with a fluorine atom (IZ-4) enhances activity even more, indicating that this position is also sensitive to electronic and steric changes.

-

Replacing the R² phenyl ring with a bioisostere like pyridine (IZ-5) retains high potency, which could improve properties like solubility.

In Vivo Validation: A Critical Step Toward the Clinic

Promising lead compounds identified through in vitro screening and SAR studies must be evaluated in a living system.[29] In vivo studies are essential to assess a compound's efficacy, safety, pharmacokinetics (PK), and pharmacodynamics (PD) in a complex biological environment.[30][31]